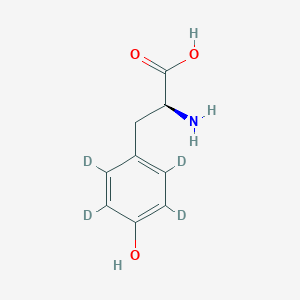

L-4-Hydroxyphenyl-2,3,5,6-d4-alanine

Overview

Description

L-4-Hydroxyphenyl-2,3,5,6-d4-alanine (HPA) is an important amino acid that is commonly used in scientific research. It is a derivative of the naturally occurring amino acid tyrosine and is synthesized through a process of chemical synthesis. HPA is used in a wide range of applications, including biochemical and physiological research, drug-targeting studies, and in the development of new drug delivery systems. Additionally, HPA has been used in the development of new analytical methods and is often used in lab experiments due to its stability and solubility.

Scientific Research Applications

Crystal and Molecular Structure Studies

The crystal structure of L-4-Hydroxyphenyl-2,3,5,6-d4-alanine (or L-o-tyrosine) has been determined using X-ray methods. The crystals, observed in a monoclinic space group, displayed unique bond lengths and angles consistent with those found in tyrosine. A notable feature is an intra-molecular hydrogen bond between the ammonium group and the ring hydroxyl oxygen atom, influencing the conformational angles differently than in other phenylalanine derivatives (Mostad, Romming, & Tressum, 1975).

Bioadhesive Applications

3,4-Dihydroxyphenyl-L-alanine (DOPA), found in mussel adhesive proteins (MAPs), plays a crucial role in their adhesive characteristics. Studies on DOPA-modified block copolymers have shown significant bioadhesive interactions, indicating potential applications in biomedical fields such as tissue adhesion and drug delivery systems (Huang, Lee, Ingram, & Messersmith, 2002).

Pharmaceutical Research

In pharmaceutical research, this compound and its derivatives have been explored for their potential in drug delivery and stability. For instance, studies on hydrolysis and acyl migration of catechol monoesters of L-DOPA (analogous to this compound) have provided insights into their chemical stability and potential use in medicinal chemistry (Ihara et al., 1990).

Biomedical Material Development

This compound is also a key component in the development of mussel-inspired hydrogels. These hydrogels, which utilize DOPA and its analogues, are promising for biomedical applications such as tissue adhesives, drug delivery carriers, and coating materials due to their unique physicochemical properties and intermolecular interactions (Li, Smitthipong, & Zeng, 2015).

Safety and Hazards

This compound is for R&D use only and not for drug, household, or other uses . Any other use is the sole responsibility of the end user . It is recommended that the product should be tested for endotoxins prior to actual use if it must be endotoxin-free for the intended application .

For information on pricing, availability, and packaging of custom sizes, please contact Stable Isotopes Customer Service .

Mechanism of Action

Target of Action

L-Tyrosine D4, also known as L-4-Hydroxyphenyl-2,3,5,6-d4-alanine or L-Tyrosine-(phenyl-d4), is a deuterium-labeled form of L-Tyrosine . The primary targets of L-Tyrosine D4 are enzymes involved in the synthesis of dopamine, such as tyrosine hydroxylase (TH) and aromatic L-amino acid decarboxylase (AADC) . These enzymes play a crucial role in the conversion of L-Tyrosine into dopamine, a neurotransmitter that regulates several key functions in the brain .

Mode of Action

L-Tyrosine D4 interacts with its targets by serving as a substrate for the enzymes TH and AADC. The first, rate-limiting, reaction involves the conversion of L-Tyrosine D4 into L-DOPA, catalyzed by TH . The second step is carried out by AADC, which produces dopamine by decarboxylation of DOPA .

Biochemical Pathways

The biochemical pathway affected by L-Tyrosine D4 is the dopamine synthesis pathway. In this pathway, L-Tyrosine D4 is converted into L-DOPA by the enzyme TH. This is then converted into dopamine by the enzyme AADC . Dopamine can further be transformed into other neurotransmitters like norepinephrine and epinephrine .

Pharmacokinetics

The pharmacokinetics of L-Tyrosine D4 would be expected to be similar to that of L-Tyrosine. In general, about 70–80% of an oral dose of L-Tyrosine is absorbed from the intestine . The long terminal half-life of orally administered L-Tyrosine, about 7.5 days, is consistent with once-daily dosing .

Result of Action

The molecular and cellular effects of L-Tyrosine D4’s action are primarily related to its role in the synthesis of dopamine. Dopamine is a neurotransmitter that regulates several key functions in the brain, such as motor output, motivation and reward, learning and memory, and endocrine regulation .

Action Environment

The action, efficacy, and stability of L-Tyrosine D4 can be influenced by various environmental factors. For instance, the presence of glucose under acidic conditions can increase the specific activity of enzymes involved in the conversion of L-Tyrosine into dopamine . Additionally, factors such as age, diet, and certain medical conditions can affect the absorption and bioavailability of L-Tyrosine .

Biochemical Analysis

Biochemical Properties

L-Tyrosine D4 interacts with several enzymes, proteins, and other biomolecules. For instance, it is involved in the synthesis of dopamine, a neurotransmitter that regulates several key functions in the brain . The first step of this process involves the conversion of tyrosine into L-DOPA, catalyzed by the enzyme tyrosine hydroxylase (TH). The second step is carried out by aromatic L-amino acid decarboxylase (AADC), producing dopamine by decarboxylation of DOPA .

Cellular Effects

L-Tyrosine D4 influences various types of cells and cellular processes. It plays a role in cell signaling pathways, gene expression, and cellular metabolism . For example, it is involved in the production of dopamine, which modulates synaptic transmission in the brain .

Molecular Mechanism

The molecular mechanism of L-Tyrosine D4 involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . For instance, in the synthesis of dopamine, L-Tyrosine D4 is converted into L-DOPA by the enzyme TH, and then into dopamine by the enzyme AADC .

Metabolic Pathways

L-Tyrosine D4 is involved in several metabolic pathways. It is synthesized from the amino acid phenylalanine and is a precursor to several important substances, including dopamine .

properties

IUPAC Name |

(2S)-2-amino-3-(2,3,5,6-tetradeuterio-4-hydroxyphenyl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO3/c10-8(9(12)13)5-6-1-3-7(11)4-2-6/h1-4,8,11H,5,10H2,(H,12,13)/t8-/m0/s1/i1D,2D,3D,4D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OUYCCCASQSFEME-FCDGGRDXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CC(C(=O)O)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1C[C@@H](C(=O)O)N)[2H])[2H])O)[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70439560 | |

| Record name | L-4-Hydroxyphenyl-2,3,5,6-d4-alanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70439560 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

185.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

62595-14-6 | |

| Record name | L-4-Hydroxyphenyl-2,3,5,6-d4-alanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70439560 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | L-Tyrosine-D4 (phenyl-D4) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

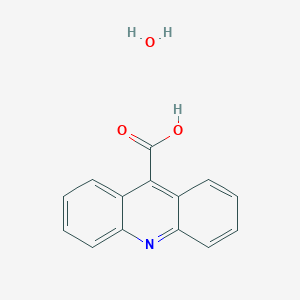

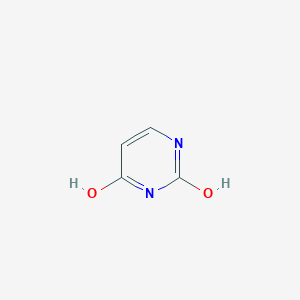

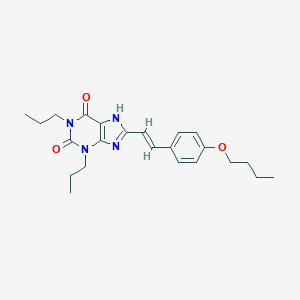

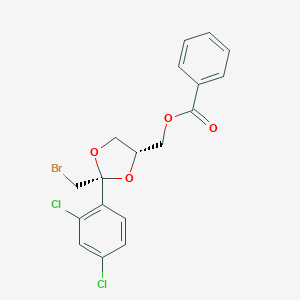

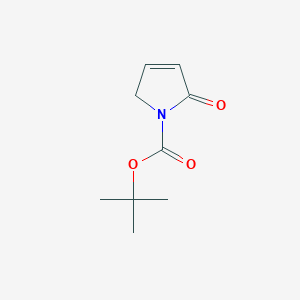

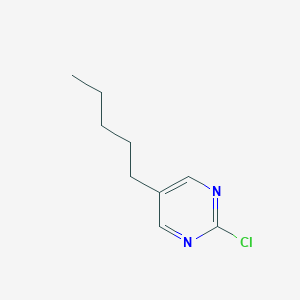

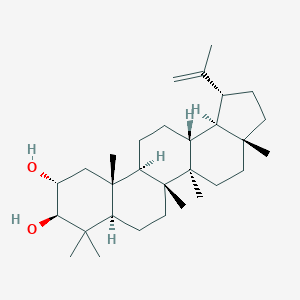

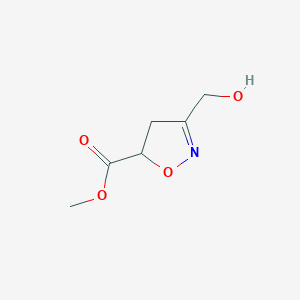

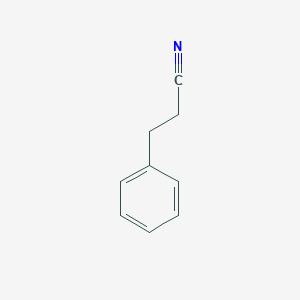

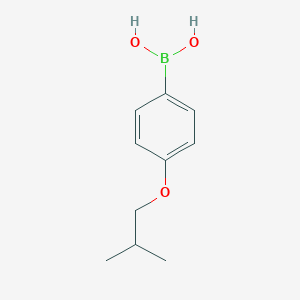

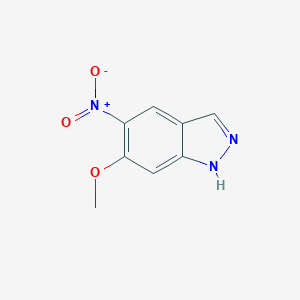

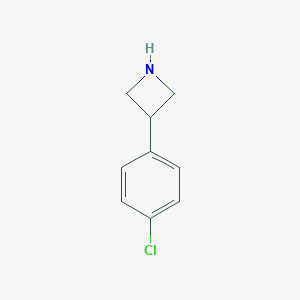

Feasible Synthetic Routes

Q & A

Q1: Why is deuteration of L-tyrosine important for Raman spectroscopy studies?

A1: Deuteration, the replacement of hydrogen atoms with deuterium, is a valuable tool in Raman spectroscopy. [] Since deuterium has a different mass than hydrogen, this isotopic substitution alters the vibrational frequencies of molecules. [] By comparing the Raman spectra of L-tyrosine and its deuterated form, L-4-Hydroxyphenyl-2,3,5,6-d4-alanine, researchers can more accurately assign specific vibrational modes to particular molecular groups. [] This allows for a more detailed understanding of the molecule's structure and its vibrational characteristics.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[2,2'-Bipyridine]-4-carbaldehyde](/img/structure/B121874.png)